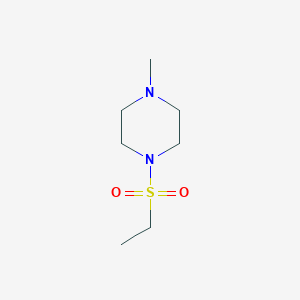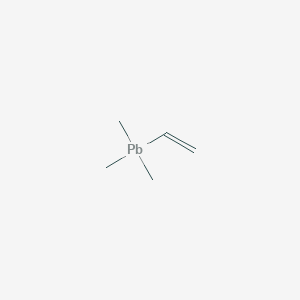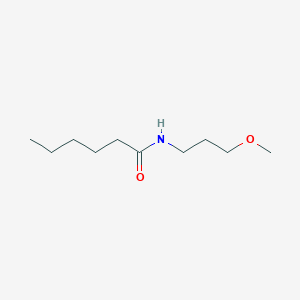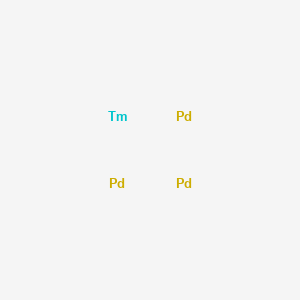
Palladium--thulium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–thulium (3/1) is a compound consisting of palladium and thulium in a 3:1 ratio Palladium is a lustrous, silvery-white metal known for its catalytic properties, while thulium is a rare earth element with unique magnetic and optical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium–thulium (3/1) typically involves the reduction of palladium and thulium salts in a controlled environment. One common method is the co-precipitation technique, where palladium chloride and thulium nitrate are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–thulium (3/1) may involve high-temperature reduction processes. For example, a mixture of palladium oxide and thulium oxide can be reduced using hydrogen gas at elevated temperatures. This method ensures the formation of a homogenous alloy with the desired stoichiometry.
化学反応の分析
Types of Reactions: Palladium–thulium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium and thulium oxides.
Reduction: It can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: Palladium–thulium (3/1) can participate in substitution reactions where ligands or other elements replace one of the metals.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an inert atmosphere.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products:
Oxidation: Palladium oxide and thulium oxide.
Reduction: Metallic palladium and thulium.
Substitution: Various palladium and thulium complexes depending on the substituents used.
科学的研究の応用
Palladium–thulium (3/1) has several scientific research applications:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions.
Electronics: Due to its unique electrical properties, it is explored for use in electronic devices and sensors.
Materials Science: The magnetic and optical properties of thulium make the compound suitable for advanced materials research, including the development of new magnetic materials and optical devices.
Medicine: Research is ongoing into the potential use of palladium–thulium (3/1) in medical imaging and as a therapeutic agent due to its unique properties.
作用機序
The mechanism of action of palladium–thulium (3/1) in catalysis involves the activation of substrates through the formation of intermediate complexes. Palladium typically acts as the active site for catalytic reactions, facilitating the formation and breaking of chemical bonds. Thulium’s role may involve stabilizing the palladium center and enhancing the overall catalytic activity through electronic and steric effects.
類似化合物との比較
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of thulium, used in catalysis and materials science.
Palladium–lanthanum (3/1): Another rare earth metal alloy with applications in catalysis and electronics.
Palladium–gadolinium (3/1): Known for its magnetic properties and use in advanced materials research.
Uniqueness: Palladium–thulium (3/1) is unique due to the specific properties imparted by thulium, such as its magnetic and optical characteristics. These properties make it particularly valuable in applications requiring both catalytic activity and advanced material functionalities.
特性
CAS番号 |
12594-98-8 |
|---|---|
分子式 |
Pd3Tm |
分子量 |
488.2 g/mol |
IUPAC名 |
palladium;thulium |
InChI |
InChI=1S/3Pd.Tm |
InChIキー |
RUYIEUAQSPAGDU-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Tm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)


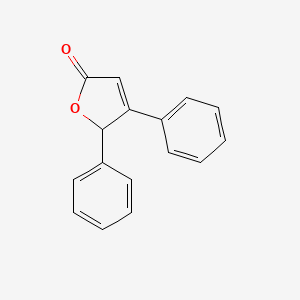

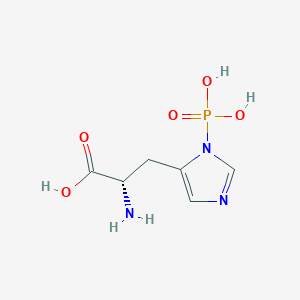
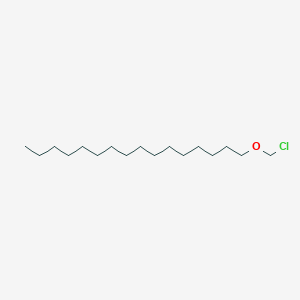
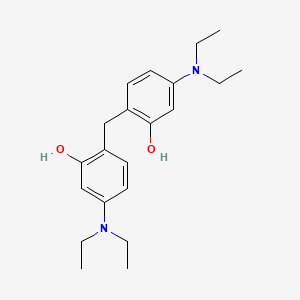
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)
